molecular formula C10H16O2 B12773958 9-Decen-5-olide CAS No. 74585-00-5

9-Decen-5-olide

Cat. No.: B12773958
CAS No.: 74585-00-5
M. Wt: 168.23 g/mol
InChI Key: CRLRWPURSWMXHH-UHFFFAOYSA-N
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Description

9-Decen-5-olide, registered under CAS number 74585-00-5, is a flavoring agent with the FEMA number 4440 and is assessed by JECFA (number 1993) . It is classified as a flavouring agent and is determined to be of no safety concern at current levels of intake when used as such . This compound appears as a colorless, clear viscous liquid and is characterized by its sweet, creamy, and nutty odor profile . Its molecular formula is C10H16O2, with a molecular weight of 168.24 g/mol and a boiling point between 276-279 °C at 760 mm Hg . In research applications, this compound is of significant interest as a flavoring substance in the study of food flavors and fragrances. Its typical research use levels, as defined by FEMA, vary by application, including up to 250 ppm in baked goods and 100 ppm in fats and oils, providing a valuable standard for analytical and development work in food science . This product is labeled For Research Use Only (RUO) . RUO products are intended solely for utilization in laboratory research settings and are not manufactured for use in diagnostic procedures, medical applications, or for personal consumption . This product is not a drug, cosmetic, or consumer good and is strictly for use by qualified researchers in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74585-00-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

6-pent-4-enyloxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2,9H,1,3-8H2

InChI Key

CRLRWPURSWMXHH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCCC(=O)O1

density

0.915-0.973 (20°)

physical_description

Colourless viscous liquid;  Strong sweet creamy nut-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Natural Abundance and Biogeochemical Origins of 9 Decen 5 Olide

Discovery and Documentation in Biological Matrices

The chemical compound 9-Decen-5-olide, a member of the lactone family, has been identified as a naturally occurring volatile compound in a select range of biological sources. Its presence contributes to the characteristic flavor and aroma profiles of certain foods and is a component of complex floral scents.

The compound has also been identified in the volatiles of Pouchong-type semi-fermented tea, where it is found alongside other lactones like jasmine lactone. Its presence is believed to contribute to the tea's characteristic aroma. tandfonline.com The Flavor and Extract Manufacturers Association (FEMA) has assigned the number 4440 to this compound for its use as a flavoring agent. nih.gov

Table 1: Documented Occurrences of this compound in Food Products

Food Product Matrix Type Reference
Butter Dairy Fat thegoodscentscompany.com
Milk Products (as flavoring) Dairy who.int
Fermented Milk Products (as flavoring) Fermented Dairy who.int
Pouchong Tea Fermented Leaves tandfonline.com

The distribution of this compound extends beyond foodstuffs into the plant kingdom, where it functions as an aroma compound.

Research into the chemical composition of floral absolutes has led to the isolation of this compound from the tuberose (Polianthes tuberosa). In one study, it was identified as a major chemical component of tuberose absolute extracted using petroleum ether, constituting 18.13% of the extract. thaiscience.info It was also found in significant amounts (14.96%) in hexane (B92381) extracts of the flower. thaiscience.info Another name for a related compound, (Z)-7-Decen-5-olide, is jasmine lactone, which is found naturally in jasmine oil, tuberose, gardenia, and peach, among other sources. wikipedia.orgthegoodscentscompany.com While structurally similar, it is distinct from this compound.

Table 2: Isolation of this compound from Natural Sources

Natural Source Organism Percentage of Extract Extraction Solvent Reference
Tuberose Absolute Polianthes tuberosa 18.13% Petroleum Ether thaiscience.info
Tuberose Absolute Polianthes tuberosa 14.96% Hexane thaiscience.info
Tuberose Absolute Polianthes tuberosa 13.33% Cold Enfleurage thaiscience.info

Distribution Across Biological Organisms and Ecosystems

Precursor Identification and Metabolic Pathways for Natural Formation

The biosynthesis of lactones like this compound is generally understood to originate from the metabolism of lipids. mdpi.com The formation pathways involve the modification and breakdown of fatty acids.

The proposed biosynthetic route begins with common fatty acids, such as oleic acid or linoleic acid. These fatty acid precursors undergo a series of enzymatic modifications, including desaturation and hydroxylation, to introduce the necessary functional groups. researchgate.net This leads to the formation of a hydroxy fatty acid.

For this compound, the key intermediate is 5-hydroxy-9-decenoic acid. This C10 hydroxy fatty acid is formed through the β-oxidation pathway, which sequentially shortens the carbon chain of a longer-chain hydroxy fatty acid precursor. mdpi.comnih.gov Once 5-hydroxy-9-decenoic acid is formed, it undergoes spontaneous or enzyme-catalyzed intramolecular esterification, a process known as lactonization, to form the stable cyclic ester, this compound. tandfonline.com

While specific enzymes for the complete pathway to this compound are not fully elucidated, the general mechanism is supported by studies on related lactones. For instance, processes involving the yeast Saccharomyces cerevisiae have been shown to hydrogenate the double bond of unsaturated lactones like 2-decen-5-olide to produce saturated δ-lactones, indicating that yeast and other microorganisms possess the enzymatic machinery to modify lactone structures. mdpi.comresearchgate.netgoogle.com

Sophisticated Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of 9-Decen-5-olide. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including this compound. It provides precise information about the carbon-hydrogen framework. uobasrah.edu.iq One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the δ-lactone ring and the pentenyl side chain. The proton at the C5 position, being adjacent to the ring oxygen, would appear at a characteristic downfield chemical shift. The olefinic protons on C9 and C10 would resonate in the typical alkene region of the spectrum. The ¹³C NMR spectrum would complement this by showing a signal for the carbonyl carbon (C1) of the lactone at a significantly downfield position (typically >170 ppm), along with signals for the other nine carbon atoms in their respective chemical environments. unisi.it

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum would reveal proton-proton coupling relationships, allowing for the unambiguous assignment of protons within the spin systems of the lactone ring and the side chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~172
2~2.4 - 2.6~30
3~1.8 - 2.0~20
4~1.6 - 1.8~28
5~4.2 - 4.4~80
6~1.5 - 1.7~35
7~1.4 - 1.6~25
8~2.0 - 2.2~32
9~5.7 - 5.9~138
10~4.9 - 5.1~115

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. chemguide.co.ukuni-saarland.de When this compound is analyzed by MS, typically using electron ionization (EI) in a GC-MS system, it will generate a molecular ion (M⁺•) peak corresponding to its molecular weight (168.23 g/mol ).

The fragmentation of the molecular ion provides a structural fingerprint. libretexts.orglibretexts.org For a δ-lactone like this compound, characteristic fragmentation pathways include the loss of neutral molecules and radical-site or charge-site initiated cleavages. whitman.edu Key fragment ions would be expected from the cleavage of the pentenyl side chain and the opening of the lactone ring. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₆O₂).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Structure/LossFragmentation Pathway
168[C₁₀H₁₆O₂]⁺•Molecular Ion (M⁺•)
99[C₅H₇O₂]⁺Cleavage of the side chain at the C5-C6 bond
85[C₄H₅O₂]⁺Ring opening followed by cleavage
69[C₅H₉]⁺Pentenyl side chain cation
41[C₃H₅]⁺Allyl cation from side chain fragmentation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. vscht.cz When coupled with Gas Chromatography (GC-FTIR), it allows for the acquisition of an IR spectrum for each compound as it elutes from the GC column.

The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. For a six-membered δ-lactone, this peak is typically observed in the range of 1735-1750 cm⁻¹. pg.edu.pl Other characteristic absorptions include the C-O stretching vibration of the ester group, C-H stretching vibrations for the sp² (olefinic) and sp³ (aliphatic) carbons, and the C=C stretching vibration of the terminal double bond. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H StretchAlkene (=C-H)
2850-2960C-H StretchAlkane (-C-H)
~1740C=O Stretchδ-Lactone
~1640C=C StretchAlkene
1150-1250C-O StretchLactone (Ester)

Due to the presence of a stereocenter at the C5 position, this compound is a chiral molecule existing as two enantiomers, (R)-9-Decen-5-olide and (S)-9-Decen-5-olide. Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique used to determine the absolute configuration of such molecules. encyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral compound. faccts.de

The determination of the absolute configuration of this compound using ECD involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for both the (R) and (S) enantiomers. nih.gov These theoretical spectra are generated using quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govrsc.org A match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration. rsc.org The sign of the Cotton effect corresponding to the n → π* electronic transition of the lactone chromophore is particularly diagnostic for stereochemical assignment. researchgate.net

Chromatographic Separation and Detection Systems

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography is the most common technique employed for volatile compounds like lactones.

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The identity of a compound can be tentatively assigned based on its retention time or, more definitively, using a retention index system, such as the Kovats retention index. wikipedia.orgresearchgate.net The Kovats index normalizes retention times to those of a series of n-alkanes, making the values more comparable between different instruments and analytical conditions. nist.govresearchgate.net

When coupled with a Mass Spectrometer (GC-MS), GC provides both separation and definitive identification based on the mass spectrum of the eluting compound. This is the most widely used technique for the analysis of lactones in complex samples like foods and fragrances.

For flavor and fragrance analysis, Gas Chromatography-Olfactometry (GC-O) is a uniquely powerful technique. nih.gov In a GC-O system, the effluent from the GC column is split between a conventional detector (like MS or FID) and a sniffing port where a trained sensory analyst can detect and describe the odor of each compound as it elutes. This allows for the identification of odor-active compounds, even those present at concentrations too low to be detected by instrumental means. For a compound like this compound, which is known for its creamy odor, GC-O would be instrumental in correlating its presence with specific sensory attributes in a product. parchem.com

Chiral Gas Chromatography for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is a powerful and essential technique for the separation and analysis of enantiomers, which are non-superimposable mirror-image isomers of a chiral compound. For volatile compounds like this compound, this method is indispensable for determining the enantiomeric ratio, which can be crucial as different enantiomers often possess distinct sensory properties and biological activities.

Principle of Separation The fundamental principle of chiral GC lies in "chiral recognition," a process that occurs between the enantiomers of the analyte and a chiral selector incorporated into the stationary phase of the GC column. mdpi.com This interaction leads to the formation of transient diastereomeric complexes. mdpi.com Because these diastereomeric complexes have different thermodynamic stabilities, they exhibit different retention times as they travel through the column, allowing for their separation and individual quantification. mdpi.com

Chiral Stationary Phases (CSPs) The efficacy of the separation is highly dependent on the choice of the chiral stationary phase (CSP). For the analysis of chiral lactones and other flavor compounds, derivatized cyclodextrins are widely used as chiral selectors. acs.org These cyclic oligosaccharides create a chiral cavity into which one enantiomer may fit better than the other, enhancing the differential interaction required for separation. A commonly employed stationary phase for this purpose is Chirasil-β-Dex, which consists of a derivatized beta-cyclodextrin coated onto a fused-silica capillary column.

Research Findings and Methodology Research on the enantiomeric analysis of chiral lactones in food and beverage products has established robust methodologies using chiral GC. A typical analysis involves a high-resolution capillary column coupled with a sensitive detector, such as a Flame Ionization Detector (FID). The operational parameters are meticulously optimized to achieve baseline separation of the enantiomers.

For instance, a common method for analyzing chiral lactones involves a fused-silica column coated with a Chirasil-β-Dex stationary phase. royalsocietypublishing.org The GC oven temperature is programmed to start at a specific temperature, hold for a period, and then ramp up to a final temperature to ensure optimal separation and elution of the compounds. royalsocietypublishing.org Helium is typically used as the carrier gas. royalsocietypublishing.org Under these conditions, the (R)- and (S)-enantiomers of this compound would elute at distinct retention times, allowing for the calculation of their respective concentrations and the determination of the enantiomeric excess (ee).

Table 1: Illustrative Parameters for Chiral GC Analysis of this compound This table presents typical, generalized parameters for the analysis of chiral lactones based on established methodologies.

ParameterSpecificationReference
Column Fused-silica capillary column (e.g., 25 m x 0.25 mm i.d.) royalsocietypublishing.org
Stationary Phase Chirasil-β-Dex (0.25 µm film thickness) royalsocietypublishing.org
Carrier Gas Helium royalsocietypublishing.org
Oven Program Initial: 130°C (hold 10 min), Ramp: 2°C/min to 180°C, Final Hold: 30 min royalsocietypublishing.org
Injector Split/Splitless or PTV royalsocietypublishing.org
Detector Flame Ionization Detector (FID) royalsocietypublishing.org

Liquid Chromatography (LC) Techniques (e.g., UPLC-MS/MS)

While GC is the gold standard for chiral separation of volatile compounds, Liquid Chromatography (LC), particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), offers exceptional sensitivity and selectivity for quantification, especially in complex matrices. mdpi.comnih.gov This technique is a powerful tool for detecting and quantifying trace levels of this compound in various samples. rsc.org

Principle of UPLC-MS/MS The UPLC-MS/MS system combines the high-resolution separation power of UPLC with the specificity and sensitivity of tandem mass spectrometry. rsc.org

UPLC Separation: The sample is injected into the UPLC system, where compounds are separated based on their interactions with a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase. UPLC utilizes columns with sub-2 µm particles, allowing for faster analysis and sharper peaks compared to traditional HPLC. royalsocietypublishing.org

Mass Spectrometry Detection: The eluent from the UPLC column is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. In tandem MS, a specific ion (the precursor ion) corresponding to the analyte is selected, fragmented, and one or more specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, enabling accurate quantification at very low concentrations. sciex.comasianpubs.org

Methodology for Quantification For the analysis of a moderately polar compound like this compound, a reversed-phase UPLC method would be employed. The separation would likely use a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to aid in protonation and improve ionization efficiency. sciex.com

In the mass spectrometer, operating in positive ESI mode, this compound (C₁₀H₁₆O₂, M.W. 168.23) would be detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 169.2. In the MRM experiment, this precursor ion would be isolated and fragmented to produce characteristic product ions. Monitoring the transition from the precursor to a specific product ion provides a highly selective signal for quantification.

Table 2: Plausible UPLC-MS/MS Parameters for Quantification of this compound This table outlines a hypothetical, yet scientifically sound, set of parameters for the quantitative analysis of this compound.

ParameterSpecificationReference
Chromatography UPLC nih.gov
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid sciex.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid sciex.com
Ionization Mode Electrospray Ionization (ESI), Positive nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) sciex.com
Precursor Ion (Q1) m/z 169.2 [M+H]⁺
Product Ion (Q3) Hypothetical fragment (e.g., m/z 85, 99) researchgate.net

The use of UPLC-MS/MS allows for the development of rapid and robust methods for the quantification of this compound in diverse and challenging sample types, complementing the detailed enantiomeric information provided by chiral GC. sciex.com

Structure Activity Relationship Sar Investigations

Impact of Stereochemistry on Functional Attributes (e.g., Enantiomeric Potency Differences)

The presence of chiral centers in the 9-decen-5-olide molecule means that it can exist as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. While specific enantiomeric studies on this compound's biological activity are not extensively detailed in the public domain, research on closely related decenolides provides compelling evidence for significant enantiomeric potency differences.

A study on various (Z)-alken-4-olides, which share the core lactone structure with this compound, revealed distinct differences in the sensory and antimicrobial properties of their enantiomers. researchgate.netnih.gov For instance, in the case of 7-alken-4-olides, the (R)-enantiomers were found to have lower odour thresholds than their (S)-enantiomer counterparts, indicating a higher potency in olfactory perception. researchgate.netnih.gov This suggests that the specific three-dimensional arrangement of the molecule is crucial for its interaction with olfactory receptors.

In terms of antimicrobial activity, stereochemistry also plays a pivotal role. For (Z)-dodecen-4-olide, a related lactone, the (S)-enantiomer exhibited strong antimicrobial activity against Staphylococcus aureus, whereas the (R)-enantiomer was inactive. researchgate.netnih.gov This stark difference underscores the high degree of stereospecificity required for certain biological activities, where only one enantiomer can effectively bind to the target site.

General studies on other 10-membered lactones further support the importance of stereochemistry. For example, the phytotoxicity of stagonolides, a class of nonenolides, is highly dependent on the configuration at the C-7 and C-9 positions. mdpi.com It has been observed that 7S compounds are generally more phytotoxic than their 7R analogues. mdpi.com Although this compound lacks the specific substitutions of these stagonolides, these findings highlight a general principle within this class of compounds: the configuration of stereocenters is a critical determinant of biological function. The racemic nature of commercially available this compound implies that it is a mixture of these potentially functionally distinct enantiomers. mdpi.com

Table 1: Odour Thresholds of (Z)-Alken-4-olide Enantiomers

Compound (R)-Enantiomer Odour Threshold (ng/L air) (S)-Enantiomer Odour Threshold (ng/L air)
(Z)-7-Decen-4-olide 0.04 2
(Z)-7-Undecen-4-olide 0.08 0.4
(Z)-7-Dodecen-4-olide 0.02 0.2
(Z)-8-Decen-4-olide 3 3
(Z)-8-Undecen-4-olide 0.8 0.8

This table is generated based on data from a study on (Z)-alken-4-olides, which are structurally related to this compound. researchgate.netnih.gov

Table 2: Antimicrobial Activity of (Z)-Dodecen-4-olide Enantiomers against S. aureus

Compound Antimicrobial Activity
(R)-(Z)-7-Dodecen-4-olide No Activity
(S)-(Z)-7-Dodecen-4-olide Strong Activity

This table is generated based on data from a study on (Z)-alken-4-olides, which are structurally related to this compound. researchgate.netnih.gov

Influence of Alkene Position and Substituent Modifications on Molecular Interactions

In the comparative study of (Z)-alken-4-olides, a clear distinction in odour characteristics was observed between isomers with the double bond at the C-7 position versus the C-8 position. researchgate.netnih.gov The 7-alken-4-olides generally possessed a fruity note, while the 8-alken-4-olides exhibited a more green note. nih.gov This change in sensory perception directly reflects how the different positioning of the alkene group alters the molecule's interaction with olfactory receptors. Furthermore, a lack of enantiomeric difference in odour threshold was noted for the 8-alken-4-olides, in contrast to the 7-alken-4-olides, suggesting the double bond position can modulate the stereochemical influence on potency. researchgate.netnih.gov

Substituent modifications, such as the addition of hydroxyl or acetyl groups, have also been shown to significantly impact the biological activity of 10-membered lactones. In the stagonolide (B1260407) series, the oxidation of a hydroxyl group at C-7 was found to introduce toxicity to various microorganisms and cells. mdpi.com Conversely, the acetylation of hydroxyl groups in some instances led to a decrease in activity in certain bioassays, while for other analogues, it resulted in potent pre-emergent herbicidal activity with reduced side toxicity. mdpi.com These findings indicate that even small modifications to the lactone ring can dramatically alter the molecule's biological activity profile. While these specific substitutions are not present in the parent this compound structure, the principles derived from these studies are fundamental to understanding its potential for functional modification.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(Z)-7-Decen-4-olide
(Z)-8-Decen-4-olide
(Z)-7-Undecen-4-olide
(Z)-8-Undecen-4-olide
(Z)-7-Dodecen-4-olide
Stagonolide A
Stagonolide J
Herbarumin I

Ecological and Biological Significance Excluding Human Clinical Contexts

Role in Inter-Species Chemical Communication (e.g., Pheromones)

Lactones are a significant class of chemical signals used by insects for communication. oup.com These compounds can be components of sex pheromones, aggregation pheromones, and alarm pheromones, playing a crucial role in behaviors such as mating and defense. oup.com

Insect pheromones are often complex mixtures of various chemical compounds, including hydrocarbons, alcohols, esters, and lactones. oup.com The specific composition of these blends ensures species-specific communication. Several lactones have been identified as key components of insect pheromones across different orders.

For instance, japonilure, or (Z)-tetradec-5-en-4-olide, is the aggregation pheromone of the Japanese beetle (Popillia japonica). jst.go.jp In this case, the stereochemistry of the lactone is critical; the (R)-enantiomer is attractive to the beetles, while the (S)-enantiomer can inhibit the response. jst.go.jp Another example is the macrocyclic lactone (3Z)-dodecen-12-olide, which has been identified as a female-produced sex pheromone of the emerald ash borer (Agrilus planipennis). researchgate.net

While direct evidence for 9-Decen-5-olide as a specific pheromone is not extensively documented in publicly available research, its structural similarity to known pheromones suggests its potential as a semiochemical. For example, (R)-2-decen-5-olide has been noted for its potential use in natural insect repellent products. lookchem.com

Table 1: Examples of Lactones as Insect Pheromones

Lactone CompoundInsect SpeciesPheromone Type
(Z)-tetradec-5-en-4-olide (Japonilure)Popillia japonica (Japanese beetle)Aggregation
(3Z)-dodecen-12-olideAgrilus planipennis (Emerald ash borer)Sex
(-)-δ-HeptalactoneRhagoletis batava (Sea buckthorn fruit fly)Aggregation
Buibuilactone ((R,Z)-dodec-5-en-4-olide)Various scarab beetlesSex

Insects detect pheromones through specialized olfactory receptor sensilla located on their antennae and maxillary palps. nih.gov The process of perception involves several key steps and molecular players:

Binding and Transport : Volatile pheromone molecules, upon entering the sensilla through pores, are bound by pheromone-binding proteins (PBPs) present in the sensillum lymph. These proteins solubilize the hydrophobic pheromones and transport them to the receptors on the dendrites of olfactory sensory neurons (OSNs). nih.gov

Receptor Activation : The pheromone-PBP complex interacts with specific olfactory receptors (ORs) . This interaction triggers a signal transduction cascade within the OSN. nih.gov Insects possess a range of chemosensory receptors, including ORs, ionotropic receptors (IRs), and gustatory receptors (GRs), which allow them to detect a wide variety of chemical stimuli, including lactones. nih.gov

Neural Signaling : The activated OSNs transmit the olfactory information to the antennal lobe in the insect's brain, where the signal is processed, leading to a behavioral response. nih.gov

The response to a pheromone can be influenced by the insect's physiological state, such as its mating status. For example, in some fruit fly species, virgin females show a significant response to male-produced pheromones, but this attraction diminishes after mating as their olfactory preference shifts towards cues for oviposition sites. nih.gov

Microbial Interactions and Ecological Niches

Lactones, including unsaturated decenolides, are also products of microbial metabolism and can play a role in microbial ecology. Certain yeasts and fungi are capable of producing these compounds through biotransformation processes. researchgate.net

The production of δ-decalactone, a saturated lactone, can be achieved through the microbial hydrogenation of unsaturated precursors like 2-decen-5-olide. google.comgoogleapis.com This bioconversion has been demonstrated using various microorganisms, including yeasts such as Saccharomyces cerevisiae and fungi like Bjerkandera adusta. google.com In some cases, the yield of the saturated lactone can be quite high, indicating an efficient enzymatic process within these microbes. google.com

The yeast Yarrowia lipolytica is known to produce γ-decalactone from methyl ricinoleate. During this process, other lactones, including 2- and 3-decen-4-olide (isomers of this compound), can accumulate as byproducts. nih.gov This suggests that the metabolic pathways for the synthesis and modification of these unsaturated lactones are present in these microorganisms.

Furthermore, some marine bacteria have been found to produce lactones that are identical to insect pheromones. For example, the scarab beetle pheromone buibuilactone has been identified in the volatile profiles of the marine bacteria Loktanella sp. and Dinoroseobacter shibae. nih.gov This overlap suggests a potential for symbiotic relationships between microorganisms and insects, where the microbes may be the original producers of the semiochemicals.

Table 2: Microbial Production of Decanolides and Related Lactones

MicroorganismSubstrateProduct(s)
Saccharomyces cerevisiae2-decen-1,5-olide5-decanolide
Bjerkandera adusta2-decen-1,5-olide5-decanolide
Yarrowia lipolyticaMethyl ricinoleateγ-decalactone, 2- and 3-decen-4-olide
Clostridium species2-decen-5-olideδ-decalactone
Loktanella sp. (marine bacterium)-Buibuilactone ((R,Z)-dodec-5-en-4-olide)
Dinoroseobacter shibae (marine bacterium)-Buibuilactone ((R,Z)-dodec-5-en-4-olide)

Functions in Plant and Animal Biochemistry (Non-Human)

While this compound is recognized as a flavoring agent, its natural occurrence and specific biochemical functions in plants and non-human animals are not well-documented in scientific literature. who.int However, related lactones are known to be present in some plants and are involved in various biological activities. For instance, massoia lactone is found in the bark oil of the Massoia tree (Cryptocarya massoia) and serves as a precursor for the microbial production of other lactones. researchgate.net

In some fungi, such as the sapwood-staining fungus Ceratocystis piceae, various tetradecanolides have been isolated, some of which exhibit antifungal properties or phytotoxic activity, inhibiting the growth of seedlings. tandfonline.com This points to a role for lactones in the chemical defense and competitive interactions of these organisms.

In the animal kingdom, beyond their use as pheromones, certain lactones have been identified in secretions. For example, (Z)-dodec-6-en-4-olide was found in the urine of the black-tailed deer, although its specific function in this context is not fully understood. nih.gov The presence of these compounds in diverse organisms suggests a broad, though often uncharacterized, range of biochemical roles.

Future Research Trajectories and Methodological Innovations

Emerging Synthetic Strategies for Sustainable Production

The demand for sustainable and environmentally friendly chemical processes has spurred the development of innovative synthetic routes to macrocyclic lactones like 9-Decen-5-olide. nih.govresearchgate.net Traditional methods often rely on high dilution conditions to favor macrocyclization, which can be impractical and resource-intensive. whiterose.ac.uk To address these challenges, researchers are exploring novel strategies that offer greater efficiency and sustainability.

One promising approach is the use of ring-closing metathesis (RCM) , a powerful tool for the synthesis of macrocycles. cam.ac.uk Recent advancements have focused on developing new ruthenium-based catalysts that exhibit high selectivity and can operate in more environmentally benign solvents at lower dilutions. researchgate.net For instance, sequential alkene isomerization and RCM of dienes derived from dec-9-enoic acid, which can be obtained from biomass, presents a viable route to macrocyclic lactones. researchgate.net

Another innovative strategy involves iterative ring expansion , which avoids the conventional end-to-end cyclization of a linear precursor. whiterose.ac.uk The Successive Ring Expansion (SuRE) method allows for the high-yielding, iterative assembly of macrocyclic lactones from smaller lactam rings by inserting hydroxy acid-based fragments. whiterose.ac.uk This approach is highly modular and can be used to create a diverse range of macrocyclic frameworks without the need for high dilution. whiterose.ac.uk

Furthermore, cyclization/ring expansion (CRE) cascade reactions offer a modular and protecting-group-free strategy for synthesizing macrocycles. acs.org These methods can incorporate various nucleophilic groups, allowing for the creation of diverse and functionalized macrocyclic lactones. acs.org

These emerging synthetic methodologies represent a significant step towards the sustainable and efficient production of this compound and other valuable macrocyclic compounds.

Advancements in High-Throughput Analytical Characterization

The detailed analysis and characterization of this compound and related lactones are crucial for understanding their properties and functions. Modern analytical techniques are continuously evolving to provide higher throughput, greater sensitivity, and more detailed structural information.

Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for the analysis of volatile compounds like this compound. nih.govjst.go.jp The coupling of GC with olfactometry (GC-O) allows for the direct correlation of chemical structures with their perceived odor qualities. jst.go.jp The use of different ionization techniques and high-resolution mass spectrometry can provide detailed fragmentation patterns, aiding in the structural elucidation of unknown lactones. beilstein-journals.org

High-performance liquid chromatography (HPLC) is another essential tool, particularly for the separation and quantification of lactones from complex mixtures. who.int Advances in column technology and detector sensitivity have significantly improved the resolution and detection limits of HPLC methods.

For in-situ analysis and localization of biosynthetic intermediates, time-of-flight secondary ion mass spectrometry (ToF-SIMS) MS/MS imaging has emerged as a powerful technique. nih.gov This method allows for the characterization and visualization of molecules at a subcellular level, providing valuable insights into metabolic pathways within living organisms. nih.gov

The integration of these advanced analytical techniques enables a more comprehensive understanding of the chemical diversity and distribution of lactones in various biological systems.

Systems Biology Approaches to Biosynthetic Pathway Engineering

The biosynthesis of this compound, a polyketide, involves complex enzymatic pathways. acs.orgnih.gov Systems biology, which combines high-throughput data generation with computational modeling, offers a powerful framework for understanding and engineering these pathways for enhanced production. nih.gov

A key strategy in metabolic engineering is to increase the intracellular pools of precursor molecules, such as starter and extender units, required for polyketide synthesis. acs.orgfrontiersin.org This can be achieved by overexpressing key enzymes in the precursor supply pathways or by knocking out competing metabolic routes. frontiersin.org

Polyketide synthases (PKSs) , the enzymes responsible for assembling the carbon backbone of polyketides, are modular in nature. nih.govconicet.gov.ar This modularity allows for a "plug-and-play" approach, where domains or modules from different PKSs can be combined to generate novel polyketide structures. acs.orgnih.gov Synthetic biology tools, such as CRISPR-Cas9, facilitate the precise genetic modification of PKS gene clusters to create these engineered enzymes. acs.org

Computational tools and algorithms can be used to design efficient biosynthetic pathways and predict the outcomes of genetic modifications. acs.org Furthermore, the development of biosensors for key metabolites can enable high-throughput screening of engineered strains to identify those with improved production capabilities. acs.org By applying these systems biology and synthetic biology approaches, it is possible to develop microbial cell factories for the efficient and sustainable production of this compound and its analogs. usu.edu

Elucidation of Novel Biological Roles in Underexplored Ecosystems

Volatile organic compounds (VOCs), including lactones like this compound, play crucial roles as signaling molecules in various ecosystems. apsnet.orgmdpi.com They mediate interactions between organisms, influencing processes such as communication, competition, and mutualism. frontiersin.orgnih.gov While the roles of some VOCs are well-documented, the functions of many, particularly in less-studied environments, remain to be discovered.

Novel ecosystems , which are ecosystems that have been altered by human activities and contain new combinations of species, represent a frontier for ecological research. psu.eduser.orgbritishecologicalsociety.org The unique biotic and abiotic conditions in these environments may lead to the evolution of novel ecological interactions and functions for volatile compounds.

Research has shown that lactones produced by marine bacteria can exhibit specific algicidal activity, suggesting a role in the interactions between bacteria and algae in marine environments. beilstein-journals.org Similarly, volatile compounds produced by soil microbes can influence plant growth and health. apsnet.org The investigation of this compound in such underexplored ecosystems could reveal previously unknown biological activities and ecological significance. For example, it has been identified as a queen-specific volatile in the termite Silvestritermes minutus, highlighting its potential role in insect chemical communication. nih.gov

Future research should focus on exploring the presence and function of this compound in a wider range of ecosystems, including those that are newly forming or have been significantly impacted by environmental change. This will not only expand our understanding of the ecological roles of this compound but may also lead to the discovery of new applications in areas such as agriculture and pest management.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 9-Decen-5-olide?

To confirm the identity of this compound (CAS 74585-00-5), use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze its lactone ring structure and unsaturated decenyl chain. Gas chromatography-mass spectrometry (GC-MS) is critical for verifying purity and distinguishing it from structurally similar lactones (e.g., γ-decalactone, δ-decalactone) . Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (C=O) at ~1750 cm⁻¹, typical of lactones. Always cross-validate results with synthetic standards and reference spectral databases.

Q. How should researchers design experiments to synthesize this compound with high enantiomeric purity?

Opt for stereoselective synthesis via lactonization of hydroxy acids or ring-closing olefin metathesis (RCM). Use chiral catalysts (e.g., Grubbs catalysts) to control stereochemistry. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via flash chromatography. Ensure final product purity (>95%) by HPLC with a chiral stationary phase . Document all steps rigorously, including solvent choices and catalyst loadings, to enable replication .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Employ GC-MS or high-performance liquid chromatography (HPLC) with UV detection. For trace analysis in biological samples, use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to isolate the compound. Validate methods with spike-recovery tests (80–120% recovery) and calibration curves (R² ≥ 0.99). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or pheromonal activity studies may stem from impurity profiles (e.g., residual solvents, stereoisomers) or assay conditions (e.g., pH, temperature). Re-evaluate bioactive samples via GC-MS to confirm purity. Conduct dose-response studies across multiple cell lines or model organisms, and compare results with structurally related lactones (e.g., δ-2-decenolactone) . Use statistical tools (ANOVA, Tukey’s HSD) to assess significance and meta-analysis to contextualize findings .

Q. What strategies optimize the stability of this compound in long-term storage for pharmacological studies?

Test stability under varying conditions:

  • Thermal stability : Store at 4°C (short-term) or -20°C (long-term) in amber vials.
  • Oxidative stability : Use nitrogen blankets or antioxidant additives (e.g., BHT).
  • pH stability : Assess degradation kinetics in buffers (pH 3–9) via accelerated stability testing. Monitor degradation products using LC-MS and model shelf-life with Arrhenius equations .

Q. How can computational modeling advance the study of this compound’s interaction with biological targets?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with olfactory receptors or enzymes. Validate models with mutagenesis studies or surface plasmon resonance (SPR) data. For mechanistic insights, perform density functional theory (DFT) calculations to map electrophilic regions of the lactone ring, which may influence reactivity . Cross-reference results with experimental SAR (structure-activity relationship) data .

Q. What methodologies support the integration of this compound into multi-step synthetic pathways?

Incorporate the compound as a key intermediate in terpene or pheromone synthesis. Optimize coupling reactions (e.g., Suzuki-Miyaura) by screening palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. Use real-time monitoring (e.g., in situ IR) to detect intermediate formation. For scalability, transition from batch to flow chemistry to enhance yield and reduce side products .

Methodological Best Practices

Q. How should researchers conduct a systematic review of this compound’s applications in chemical ecology?

  • Search strategy : Use databases (SciFinder, PubMed) with keywords: "this compound," "lactone pheromones," "semiochemicals."
  • Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.
  • Data synthesis : Create tables comparing bioactivity, synthesis routes, and ecological roles. Address gaps (e.g., limited field studies) in the discussion .

Q. What experimental controls are critical when investigating this compound’s environmental degradation?

Include negative controls (no compound) and positive controls (stable analogs like δ-decalactone). Use isotopically labeled this compound (¹³C or ²H) to track degradation pathways via mass spectrometry. Replicate experiments across soil types/microbial communities to assess variability .

Q. How can contradictory NMR data for this compound be reconciled across studies?

Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d6) or temperature. Re-run spectra under standardized conditions (25°C, 400 MHz). Compare coupling constants (J values) for olefinic protons (δ 5.2–5.8 ppm) to confirm conformational homogeneity. Share raw data in supplementary materials to facilitate peer validation .

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